REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:22][CH2:23][CH3:24])[C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([C:14]([F:17])([F:16])[F:15])=[C:7](Cl)[C:6]=1[N+:19]([O-:21])=[O:20])[CH2:2][CH3:3].[NH3:25]>C(O)C>[CH2:1]([N:4]([CH2:22][CH2:23][CH3:24])[C:5]1[C:6]([N+:19]([O-:21])=[O:20])=[C:7]([NH2:25])[C:8]([C:14]([F:17])([F:16])[F:15])=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[CH2:2][CH3:3]
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
C(CC)N(C1=C(C(=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl)[N+](=O)[O-])CCC
|
Name
|
|
Quantity
|
5.82 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A glass reaction tube
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
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TEMPERATURE
|
Details
|
The contents of the tube were cooled
|
Type
|
CUSTOM
|
Details
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the ethanol removed by evaporation
|
Type
|
ADDITION
|
Details
|
Water was added to the solid orange rsidue
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the ammnium chloride
|
Type
|
CUSTOM
|
Details
|
the insoluble produced
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved
|
Type
|
TEMPERATURE
|
Details
|
in refluxing 95% ethanol
|
Type
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TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
orange needles and a yellow powder crystallized
|
Type
|
CUSTOM
|
Details
|
was separated from the desired product by filtration
|
Type
|
EXTRACTION
|
Details
|
after extracting with boiling hexane
|
Type
|
DISSOLUTION
|
Details
|
The desired product dissolved in the hexane
|
Type
|
CUSTOM
|
Details
|
was isolated from the filtrate by evaporation of the hexane
|
Type
|
CUSTOM
|
Details
|
to give orange needles, m.p. 124° - 125°C.
|
Name
|
|
Type
|
|
Smiles
|
C(CC)N(C=1C(=C(C(=CC1[N+](=O)[O-])C(F)(F)F)N)[N+](=O)[O-])CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |